molecular formula C14H11Br3 B14501607 1,1'-(2,2,2-Tribromoethane-1,1-diyl)dibenzene CAS No. 64434-52-2

1,1'-(2,2,2-Tribromoethane-1,1-diyl)dibenzene

Cat. No.: B14501607
CAS No.: 64434-52-2
M. Wt: 418.95 g/mol
InChI Key: MVMXKFOAEMFVLO-UHFFFAOYSA-N
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Description

1,1’-(2,2,2-Tribromoethane-1,1-diyl)dibenzene is a chemical compound with the molecular formula C14H11Br3. It is characterized by the presence of three bromine atoms attached to an ethane backbone, which is further connected to two benzene rings.

Chemical Reactions Analysis

1,1’-(2,2,2-Tribromoethane-1,1-diyl)dibenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with potassium iodide would yield 1,1’-(2,2,2-triiodoethane-1,1-diyl)dibenzene .

Scientific Research Applications

1,1’-(2,2,2-Tribromoethane-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism by which 1,1’-(2,2,2-Tribromoethane-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, often enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

1,1’-(2,2,2-Tribromoethane-1,1-diyl)dibenzene can be compared with other similar compounds such as:

Properties

CAS No.

64434-52-2

Molecular Formula

C14H11Br3

Molecular Weight

418.95 g/mol

IUPAC Name

(2,2,2-tribromo-1-phenylethyl)benzene

InChI

InChI=1S/C14H11Br3/c15-14(16,17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

MVMXKFOAEMFVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Br)(Br)Br

Origin of Product

United States

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